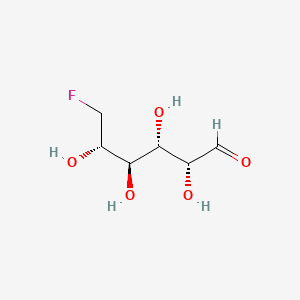
6-Deoxy-6-fluoro-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxy-6-fluoro-D-galactose, also known as this compound, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Research
Modification of Glycoconjugates
One of the primary applications of 6-deoxy-6-fluoro-D-galactose is its role as a modifier of cellular glycoconjugates. Research indicates that when L1210 leukemia cells are treated with this compound, there is a specific decrease in the activity of cell surface sialyltransferase. This effect is attributed to the incorporation of this compound into cell surface components, leading to alterations in plasma membrane structure and function. The compound selectively inhibits the incorporation of D-galactose while leaving other precursors unaffected, demonstrating its potential in studying glycoprotein biosynthesis .
Synthesis and Structural Analysis
The synthesis of this compound has been extensively studied, with methods involving nucleophilic substitution reactions yielding high purity and yield. The crystal structure analysis confirms its stereochemistry and reveals an extensive hydrogen-bonding network, which is crucial for understanding its interaction with biological systems .
Fluorosugar Research
Enzymatic Recognition Studies
Fluorosugars like this compound resemble deoxy sugars such as fucose and rhamnose in terms of enzymatic recognition. This similarity allows researchers to utilize fluorosugars in studies aimed at understanding enzyme specificity and carbohydrate metabolism. The application of fluorinated substrates in enzymatic reactions can lead to new insights into carbohydrate biochemistry .
Potential Therapeutic Applications
Cancer Research
In cancer research, this compound has shown promise as a tracer for studying glucose transport mechanisms in tumor cells. Its structural similarity to glucose allows it to be used in metabolic imaging studies, potentially aiding in the detection and monitoring of cancerous tissues through techniques such as positron emission tomography (PET) when labeled appropriately .
Case Study 1: Modification of Cell Surface Glycoproteins
In vitro studies on L1210 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in ectosialyltransferase activity. This suggests that the compound can effectively modify cell surface glycoproteins, providing a basis for further exploration into therapeutic strategies targeting glycosylation patterns in cancer cells .
Case Study 2: Synthesis and Characterization
A detailed synthesis route for this compound was established using D-galactose diacetonide as the starting material. The final product exhibited high yields and was characterized through X-ray crystallography, confirming its three-dimensional structure and hydrogen bonding capabilities, which are essential for its biological activity .
Summary Table: Key Properties and Applications
| Property/Aspect | Description |
|---|---|
| Chemical Formula | C₆H₁₁F O₅ |
| Synthesis Method | Nucleophilic substitution from D-galactose diacetonide |
| Biochemical Role | Modifier of glycoconjugates |
| Enzymatic Recognition | Similar to fucose and rhamnose |
| Potential Applications | Cancer imaging, metabolic studies |
| Notable Findings | Inhibits sialyltransferase activity in L1210 cells |
Propiedades
Número CAS |
4536-07-6 |
|---|---|
Fórmula molecular |
C6H11FO5 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1 |
Clave InChI |
LFIUMOHGAWHPEA-DPYQTVNSSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)F |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)F |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)F |
Sinónimos |
6-(18F)FFuc 6-(18F)fluoro-L-fucose 6-deoxy-6-fluoro-D-galactose 6-deoxy-6-fluorogalactose 6-deoxy-6-fluorogalactose, (L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















